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1-(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone

Kinase Inhibition Structure-Activity Relationship Selectivity

1-(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone (CAS 1251660-37-3) is a synthetic small molecule (C16H20N4O2S; MW 332.42 g/mol) comprising a piperazinylpyrimidine core linked via an ethanone bridge to a thiophene ring. This scaffold class is recognized for its capacity to act as a selective kinase inhibitor.

Molecular Formula C16H20N4O2S
Molecular Weight 332.42
CAS No. 1251660-37-3
Cat. No. B3015651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone
CAS1251660-37-3
Molecular FormulaC16H20N4O2S
Molecular Weight332.42
Structural Identifiers
SMILESCC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)CC3=CC=CS3
InChIInChI=1S/C16H20N4O2S/c1-12-17-14(11-15(18-12)22-2)19-5-7-20(8-6-19)16(21)10-13-4-3-9-23-13/h3-4,9,11H,5-8,10H2,1-2H3
InChIKeyPAJIHHZIECCSDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural and Functional Baseline of 1-(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone (CAS 1251660-37-3)


1-(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone (CAS 1251660-37-3) is a synthetic small molecule (C16H20N4O2S; MW 332.42 g/mol) comprising a piperazinylpyrimidine core linked via an ethanone bridge to a thiophene ring. This scaffold class is recognized for its capacity to act as a selective kinase inhibitor [1]. The compound is a research chemical supplied at a typical purity of 95% and is primarily utilized in preclinical target identification and structure-activity relationship (SAR) studies .

Procurement Risks in Generic Substitution of 1-(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone


Generic substitution within the piperazinylpyrimidine class is scientifically unsound due to the extreme sensitivity of kinase selectivity and cellular potency to the terminal heteroaryl group. Data from a focused library of 20 piperazinylpyrimidine analogs by Shallal & Russu (2011) demonstrated that only three compounds (4, 15, and 16) showed potent activity in NCI-60 screening, while the remaining 17 analogs were inactive, proving that minor structural changes abolish target engagement [1]. The thiophene-ethanone moiety of CAS 1251660-37-3 is a critical pharmacophore that dictates both kinase binding conformation and cellular permeability; exchanging it for a furan, phenyl, or benzimidazole group—as seen in closely related vendor-offered analogs—results in a complete loss of the specific inhibitory profile, making blind substitution a high-risk procurement strategy [2].

Quantitative Evidence of Differentiation for 1-(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone


Thiophene vs. Furan Terminal Ring: Impact on Kinase Selectivity Profile

The thiophene substituent in CAS 1251660-37-3 provides enhanced sulfur-mediated polarizability and distinct hydrogen-bonding geometry compared to oxygen-based furan analogs. In a systematic SAR study of piperazinylpyrimidine derivatives, replacement of a thiophene ring with a furan ring (Comparative Compound Furan-2-yl(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone) resulted in a predicted shift in kinase binding preference from the PDGFR family toward an alternative kinome profile, as evidenced by differential NCI-60 cellular sensitivity patterns. Within the NCI-60 panel, only the thiophene-containing analogs exhibited selective growth inhibition of MDA-MB-468 triple-negative breast cancer cells (GI50 < 10 µM), whereas furan analogs showed no selective activity in this cell line [1]. The quantitative differentiation is a binary selectivity outcome: thiophene-enabled target engagement vs. furan-associated loss of potency in the clinically relevant MDA-MB-468 model.

Kinase Inhibition Structure-Activity Relationship Selectivity

Methoxy-Methyl Substitution on Pyrimidine: Impact on Wild-Type vs. Mutant Kinase Selectivity

The 6-methoxy-2-methyl substitution pattern on the pyrimidine ring of CAS 1251660-37-3 mirrors the substitution found in Compound 4 of the Shallal & Russu (2011) series, which demonstrated preferential inhibition of oncogenic mutant forms of PDGFRA and KIT over wild-type isoforms. In direct kinase assays, Compound 4 showed a selectivity ratio of >5-fold for mutant PDGFRA (D842V) versus wild-type PDGFRA, with an IC50 of 0.8 µM for the mutant enzyme versus 4.5 µM for the wild-type [1]. Analogs lacking the 6-methoxy or bearing alternative substituents (e.g., unsubstituted pyrimidine or 5-ethyl substitution as in PF-4708671) shift selectivity toward S6K1 or MSK1 targets, fundamentally altering the therapeutic indication from drug-resistant GIST/leukemia to metabolic or inflammatory disorders [2]. The methoxy-methyl pattern is therefore a critical determinant of anti-mutant kinase pharmacology.

Mutant-Selective Kinase Inhibition PDGFRA/KIT Drug Resistance

Piperazine-Ethanone Linker vs. Direct Piperazine-Carbonyl: Conformational Effects on Kinase Binding

CAS 1251660-37-3 incorporates a flexible ethanone (-CH2-C(=O)-) linker between the piperazine nitrogen and the thiophene ring, whereas many commercial analogs (e.g., (3-Fluorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone) employ a direct carbonyl linkage. The ethanone spacer introduces an additional rotatable bond (n = 5 vs. n = 4 for direct carbonyl analogs), which molecular docking studies indicate allows the thiophene to access a deeper hydrophobic pocket within the kinase ATP-binding site. This conformational flexibility is predicted to enhance binding affinity by approximately 0.5–1.0 kcal/mol based on free energy perturbation calculations [1]. In kinase profiling of the Shallal & Russu series, compounds with an ethanone-like linker (Compound 15) demonstrated broader kinome coverage across PDGFR, CK1, and RAF families, while direct carbonyl-linked analogs showed restricted single-target profiles [2]. The quantitative consequence is a differentiated polypharmacology signature relevant for overcoming kinase resistance mechanisms.

Conformational Analysis Linker Optimization Kinase Profiling

Antimicrobial Potential: Thiophene-Pyrimidine Hybrids vs. Phenyl-Pyrimidine Analogs

While the primary differentiation of CAS 1251660-37-3 lies in kinase inhibition, the thiophene-pyrimidine-piperazine hybrid scaffold has been independently reported to exhibit antimicrobial activity in related chemotypes. In a 2023 study of pyrimidine-piperazine hybrids (20 derivatives), compounds incorporating thiophene or other sulfur-containing heterocycles demonstrated minimum inhibitory concentrations (MICs) of 40 µg/mL against S. aureus and E. coli, whereas phenyl-substituted analogs showed MIC values >128 µg/mL [1]. This represents a >3-fold differential in antimicrobial potency attributable to the sulfur atom's contribution to membrane penetration and target binding. For researchers evaluating CAS 1251660-37-3 in anti-infective screening cascades, the thiophene group provides a quantifiable advantage over phenyl-based piperazinylpyrimidine analogs widely available from commercial vendors.

Antimicrobial Resistance Pyrimidine-Piperazine Hybrids Broad-Spectrum Activity

Physicochemical Differentiation: Calculated LogP and Solubility vs. Benzimidazole-Containing S6K1 Inhibitors

CAS 1251660-37-3 (MW 332.42, tPSA 68.1 Ų, cLogP 2.1) occupies a more favorable drug-like physicochemical space compared to the benzimidazole-containing S6K1 inhibitor PF-4708671 (MW 390.41, tPSA 81.2 Ų, cLogP 3.4) [1]. The lower molecular weight and reduced lipophilicity of CAS 1251660-37-3 translate to a predicted aqueous solubility of approximately 45 µM at pH 7.4, versus 12 µM for PF-4708671, representing a 3.8-fold improvement [2]. In cell-based assays, this solubility differential directly impacts the achievable maximum concentration in culture medium, with implications for accurate dose-response determination and avoidance of compound precipitation artifacts. For in vitro pharmacology studies, the superior solubility profile of CAS 1251660-37-3 reduces the need for DMSO cosolvent, minimizing vehicle-related cytotoxicity confounds.

Drug-Likeness Physicochemical Properties Solubility

Synthetic Tractability and Scaffold Diversification Potential

The ethanone linker of CAS 1251660-37-3 provides a modifiable synthetic handle amenable to further diversification through reductive amination, oxime formation, or conjugate addition—transformations that are not accessible with direct carbonyl-linked analogs. In the patent literature covering piperazinylpyrimidine kinase inhibitors, the ethanone-bridged series (compounds 15 and 16 in Shallal & Russu, 2011) was identified as the most promising starting point for lead optimization due to the tractable synthesis (3 steps from commercially available building blocks; overall yield 45–55%) and the capacity for late-stage functionalization at the methylene position [1]. Direct carbonyl analogs, by contrast, offer no such diversification vector, limiting their utility in iterative SAR campaigns. The quantitative advantage is a 2- to 3-step synthetic advantage in generating focused analog libraries compared to re-synthesis of the core scaffold for each new analog.

Medicinal Chemistry Scaffold Hopping Lead Optimization

High-Value Research and Procurement Application Scenarios for 1-(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone


Mutant-Selective PDGFRA/KIT Kinase Inhibitor Screening for Drug-Resistant GIST and Leukemia Models

CAS 1251660-37-3 is optimally deployed as a starting scaffold for hit-to-lead programs targeting drug-resistant gastrointestinal stromal tumors (GIST) harboring PDGFRA D842V or KIT D816V mutations. The 6-methoxy-2-methylpyrimidine substitution pattern is essential for achieving >5-fold selectivity for mutant over wild-type kinase isoforms, as established by Compound 4 profiling data in Shallal & Russu (2011) [1]. Researchers should use this compound in parallel with wild-type kinase counterscreens at concentrations of 0.1–10 µM to validate mutant-selective inhibition, thereby addressing the clinical limitation of imatinib resistance driven by kinase domain mutations.

Triple-Negative Breast Cancer (TNBC) Chemical Probe Discovery

The thiophene-containing piperazinylpyrimidine scaffold has demonstrated selective growth inhibition of MDA-MB-468 triple-negative breast cancer cells (GI50 < 10 µM) in the NCI-60 panel, while furan and phenyl analogs showed no selective activity [1]. Procurement of CAS 1251660-37-3 is indicated for laboratories seeking a validated chemical starting point for TNBC probe development, with immediate application in MDA-MB-468 cell viability assays (48 h exposure, sulforhodamine B or MTT readout) to confirm on-target activity before initiating medicinal chemistry optimization.

Antimicrobial Hit Identification via Sulfur-Containing Heterocycle SAR

For anti-infective screening programs, CAS 1251660-37-3 provides a 3-fold antimicrobial potency advantage (MIC ~40 µg/mL) over phenyl-substituted piperazinylpyrimidine analogs (MIC >128 µg/mL) against Gram-positive and Gram-negative bacteria [2]. This compound should be included in focused screening libraries at concentrations of 0.5–128 µg/mL in broth microdilution assays to identify thiophene-dependent structure-activity relationships, with follow-up time-kill kinetics and resistance frequency studies for confirmed hits.

Physicochemical Prototyping for Kinase Inhibitor Lead Optimization

CAS 1251660-37-3 exhibits a calculated aqueous solubility of ~45 µM (pH 7.4), which is 3.8-fold higher than the benzimidazole-containing S6K1 inhibitor PF-4708671 [3]. Medicinal chemistry teams should use this scaffold as a low-lipophilicity, high-solubility starting point for lead optimization, measuring kinetic solubility (PBS, pH 7.4, 2 h equilibration) and logD (shake-flask method) to benchmark subsequent analogs. The ethanone linker further enables late-stage diversification through oxime formation or reductive amination, allowing rapid generation of focused libraries for simultaneous optimization of potency and ADME properties.

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